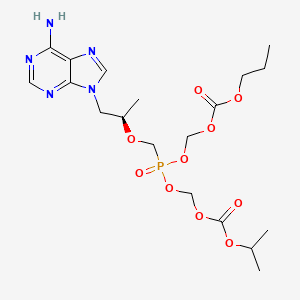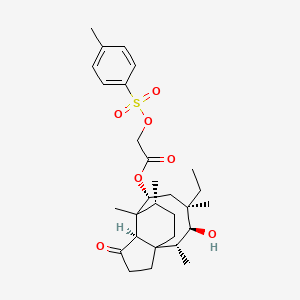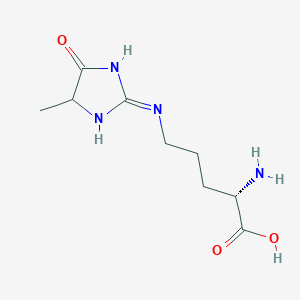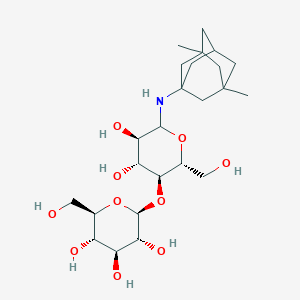
Memantine Lactose Adduct
Vue d'ensemble
Description
Memantine Lactose Adduct is a lactose adduct of memantine . It is an intermediate in the synthesis of adamantane amine antibiotics . It is used in laboratory research and development .
Molecular Structure Analysis
The formal name of Memantine Lactose Adduct is N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-β-D-glucopyranosyl-D-glucopyranosylamine . The molecular formula is C24H41NO10 . The molecular weight is 503.6 .
Physical And Chemical Properties Analysis
Memantine Lactose Adduct is a solid . It is soluble in both methanol and water .
Applications De Recherche Scientifique
Antibacterial Properties
Memantine Lactose Adduct is an intermediate in the synthesis of adamantane amine antibiotics . Researchers have explored its potential as an antibacterial agent, particularly against Gram-positive or Gram-negative bacteria. Investigations into its mechanism of action and efficacy in inhibiting bacterial growth are ongoing.
Neuroprotection and Alzheimer’s Disease
Memantine, the parent compound of the adduct, is an FDA-approved drug for Alzheimer’s disease. The Memantine Lactose Adduct may share similar neuroprotective properties. Studies have examined its ability to modulate glutamate receptors, reduce excitotoxicity, and enhance cognitive function. Further research is needed to validate its potential in Alzheimer’s therapy .
Drug Delivery Systems
Researchers have explored Memantine Lactose Adduct as a component in drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles, which can encapsulate hydrophobic drugs. These systems improve drug solubility, stability, and targeted delivery, potentially enhancing therapeutic outcomes .
Pharmacokinetics and Bioavailability Enhancement
Memantine Lactose Adduct has been investigated for its impact on drug absorption and bioavailability. Combining memantine with lactose may alter its pharmacokinetic profile, affecting factors like solubility, dissolution rate, and intestinal permeability. Such modifications could lead to improved drug performance .
Analytical Method Development
Researchers have used Memantine Lactose Adduct for analytical method development and validation. Its presence in formulations or biological samples can be quantified using sensitive techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. These methods ensure accurate drug monitoring and quality control .
Abbreviated New Drug Application (ANDA)
During the development of generic versions of memantine-containing drugs, Memantine Lactose Adduct plays a crucial role. Regulatory agencies require thorough characterization and demonstration of equivalence to the reference product. Researchers use this adduct to establish bioequivalence and safety profiles for ANDA submissions .
Mécanisme D'action
Target of Action
Memantine Lactose Adduct is a derivative of Memantine, which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the calcium ion flow into neurons .
Mode of Action
Memantine acts as an uncompetitive (open-channel) NMDA receptor antagonist . It prevents the action of glutamate, a neurotransmitter, on these receptors . Memantine has a preference for the NMDA receptor-operated cation channels .
Biochemical Pathways
The biochemical pathways affected by Memantine involve the regulation of glutamate activity . By blocking the NMDA receptors, Memantine prevents excessive stimulation by glutamate, which can lead to neuronal excitability and neurodegeneration .
Pharmacokinetics
Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . There is considerable inter-individual variability in plasma concentrations, influenced by factors such as glomerular filtration rate and sex
Result of Action
The molecular and cellular effects of Memantine’s action include the reduction of neuronal excitability and the prevention of neurodegeneration . This can lead to improvements in symptoms of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of Memantine can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics
Safety and Hazards
Memantine Lactose Adduct is intended for laboratory research and development and is not for human or veterinary use . In case of inhalation or skin contact, it is recommended to move to fresh air and wash with plenty of soap and water, respectively . In case of ingestion, rinse mouth and seek medical attention if you feel unwell .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3/t11?,12-,13-,14-,15+,16-,17-,18-,19-,20?,21+,22?,23?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWSQNFOHZVMN-LLTBUSFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131866345 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



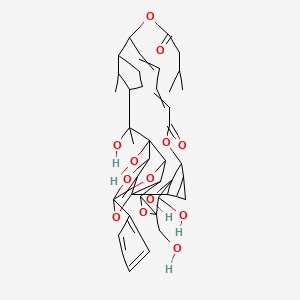
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
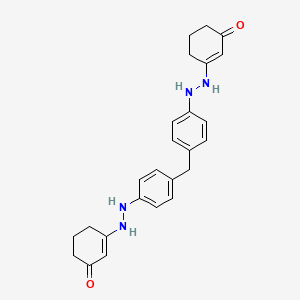
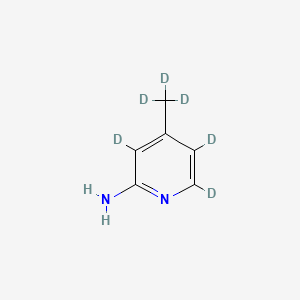
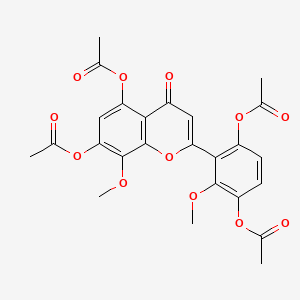
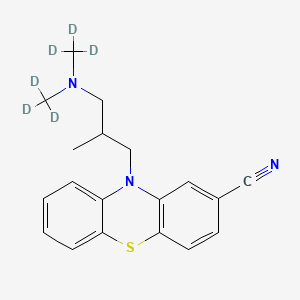
![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
